Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate
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Overview
Description
Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is an organic compound with the molecular formula C11H13F2NO2 It is a derivative of propanoic acid, featuring an ethyl ester group, an amino group, and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate can be synthesized through several methods. One common approach involves the reaction of 2,6-difluorobenzaldehyde with ethyl glycinate hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, followed by reduction to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process typically includes steps for purification, such as recrystallization or chromatography, to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions typically involve the use of electrophiles such as halogens or sulfonyl chlorides.
Major Products
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Conversion of the ester group to an alcohol.
Substitution: Introduction of various functional groups onto the difluorophenyl ring.
Scientific Research Applications
Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ethyl 2-amino-3-(2,6-difluorophenyl)propanoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 3-amino-2-(2,6-difluorophenyl)propanoate
- Ethyl 3-amino-3-(2,5-difluorophenyl)propanoate
- Ethyl 3-[(3,4-difluorobenzyl)amino]propanoate
Uniqueness
Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the difluorophenyl group also imparts distinct electronic properties, making it a valuable compound for various applications.
Biological Activity
Ethyl 2-amino-3-(2,6-difluorophenyl)propanoate is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is classified as an α-amino acid derivative. The presence of the difluorophenyl group significantly influences its electronic properties and biological interactions. The compound's structure can be represented as follows:
This structure facilitates various biochemical interactions, making it a candidate for studies related to neurotransmission and enzyme modulation.
The biological activity of this compound is primarily attributed to its ability to interact with neurotransmitter receptors and enzymes:
- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with biological macromolecules, enhancing its affinity for specific targets.
- Hydrophobic Interactions : The difluorophenyl group promotes hydrophobic interactions, which can stabilize the binding of the compound to its targets.
These interactions suggest that the compound may influence synaptic transmission and neuronal excitability, potentially offering neuroprotective effects or modulating pathways associated with neurodegenerative diseases.
Pharmacological Effects
Research indicates that compounds similar to this compound exhibit various pharmacological effects. Notably:
- Neurotransmitter Modulation : It has been observed that such compounds can act as neurotransmitter modulators in the central nervous system.
- Potential Neuroprotective Effects : Studies suggest that derivatives could protect neurons from degeneration by influencing signaling pathways involved in neuroprotection.
Case Studies
- Neuroprotective Studies : In a study examining the neuroprotective effects of similar compounds, it was found that they could mitigate neuronal cell death in models of oxidative stress. This suggests potential applications in treating conditions like Alzheimer's disease.
- Enzyme Interaction Studies : Another study focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The results indicated that the compound could modulate enzyme activity, leading to altered metabolic responses .
Research Findings Summary
Study Focus | Findings |
---|---|
Neurotransmitter Modulation | Compounds exhibit significant interaction with neurotransmitter receptors, affecting synaptic transmission. |
Neuroprotection | Potential to protect neuronal cells from oxidative stress-induced damage. |
Enzyme Interaction | Modulates activity of metabolic enzymes, influencing biochemical pathways. |
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
ethyl 2-amino-3-(2,6-difluorophenyl)propanoate |
InChI |
InChI=1S/C11H13F2NO2/c1-2-16-11(15)10(14)6-7-8(12)4-3-5-9(7)13/h3-5,10H,2,6,14H2,1H3 |
InChI Key |
MCVJOZJBVQCTIG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC=C1F)F)N |
Origin of Product |
United States |
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